molecular formula C24H23NO4 B4182821 N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B4182821
M. Wt: 389.4 g/mol
InChI Key: VPEBSNZZDPBGLN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide is an organic compound characterized by its xanthene core structure, which is substituted with a carboxamide group and a 3,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 9H-xanthene-9-carboxylic acid and 3,4-dimethoxyphenylethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 9H-xanthene-9-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3,4-dimethoxyphenylethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the carboxamide group.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The xanthene core can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-15(16-12-13-21(27-2)22(14-16)28-3)25-24(26)23-17-8-4-6-10-19(17)29-20-11-7-5-9-18(20)23/h4-15,23H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEBSNZZDPBGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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